3-(3-Chloro-4-fluorophenyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]propanamide
Description
Properties
IUPAC Name |
3-(3-chloro-4-fluorophenyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClFN3OS/c17-13-9-11(1-3-14(13)18)2-4-15(22)20-12-5-7-21(10-12)16-19-6-8-23-16/h1,3,6,8-9,12H,2,4-5,7,10H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCGUQYAUDUFSJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)CCC2=CC(=C(C=C2)F)Cl)C3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClFN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-4-fluorophenyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]propanamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the pyrrolidine ring: This step often involves the reaction of a suitable amine with a carbonyl compound, followed by cyclization.
Coupling of the aromatic ring: The chloro and fluoro substituents are introduced via halogenation reactions, typically using reagents like thionyl chloride or fluorine gas.
Amide bond formation: The final step involves coupling the pyrrolidine-thiazole intermediate with the chloro-fluorophenyl derivative using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloro-4-fluorophenyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]propanamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry and Pharmacological Applications
1.1 Antibacterial Activity
The compound has shown promising antibacterial activity against various strains of bacteria. For instance, derivatives of pyrrolidine compounds have been evaluated for their efficacy against pathogens such as Staphylococcus aureus and Chromobacterium violaceum. In vitro studies indicate that the presence of halogen substituents enhances the antibacterial properties of these compounds, making them potential candidates for antibiotic development .
1.2 Anti-inflammatory Properties
Research has indicated that compounds similar to 3-(3-Chloro-4-fluorophenyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]propanamide may serve as selective inhibitors of cyclooxygenase enzymes (COX), particularly COX-II, which is implicated in inflammatory processes. The anti-inflammatory activity observed in related thiazole derivatives suggests that this compound could be further explored for its therapeutic potential in treating conditions like arthritis and other inflammatory diseases .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. Structural modifications, such as varying the substituents on the thiazole or pyrrolidine rings, can significantly affect biological activity. For example:
| Modification | Effect on Activity |
|---|---|
| Addition of electron-withdrawing groups | Increased potency against COX-II |
| Variation in alkyl chain length | Altered antibacterial efficacy |
These insights guide future synthesis efforts aimed at enhancing the therapeutic profile of this compound .
Case Studies
3.1 Development of Novel Anti-cancer Agents
Recent studies have explored the application of thiazole derivatives, including those related to this compound, in cancer therapy. These compounds exhibit cytotoxic effects on various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a study demonstrated that certain modifications led to enhanced selectivity towards tumor cells while sparing normal cells .
3.2 Neuroprotective Effects
Emerging research suggests that compounds with a similar scaffold may have neuroprotective properties relevant to neurodegenerative diseases like Alzheimer's. The ability to cross the blood-brain barrier and interact with neuroinflammatory pathways positions these compounds as potential therapeutic agents in neuropharmacology .
Conclusion and Future Directions
The compound this compound holds significant promise across various fields of medicinal chemistry. Its antibacterial and anti-inflammatory properties make it a candidate for further development into therapeutic agents. Future research should focus on:
- In vivo studies to validate efficacy and safety.
- Optimization of chemical structure to enhance bioactivity.
- Exploration of additional therapeutic areas , including oncology and neurology.
Continued investigation into this compound's applications will contribute to the advancement of new treatments for infectious diseases and chronic inflammatory conditions.
Mechanism of Action
The mechanism of action of 3-(3-Chloro-4-fluorophenyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Firzacorvirum ()
- Structure : (3S,5R)-N-(3-chloro-4-fluorophenyl)-2-methyl-5-[5-(1-methyl-1H-imidazol-4-yl)-1,3-thiazol-2-yl]-1,1-dioxo-1λ⁶,2,6-thiadiazinane-3-carboxamide.
- Comparison :
- Shared Features : Both compounds contain the 3-chloro-4-fluorophenyl group and a thiazole ring.
- Differences : Firzacorvirum incorporates a sulfonamide and a dioxothiadiazinane ring, whereas the target compound uses a simpler propanamide linker and pyrrolidine-thiazole system.
- Functional Impact : The sulfonamide and dioxothiadiazinane in firzacorvirum likely enhance hydrogen-bonding interactions and rigidity, contributing to its antiviral activity. In contrast, the pyrrolidine-thiazole in the target compound may offer conformational flexibility for receptor binding .
MR-39 ()
- Structure: (S)-3-(4-cyanophenyl)-N-[[1-(3-chloro-4-fluorophenyl)cyclopropyl]methyl]-2-[3-(4-fluorophenyl)ureido]propanamide.
- Comparison :
- Shared Features : Both compounds feature a 3-chloro-4-fluorophenyl group and a propanamide backbone.
- Differences : MR-39 includes a cyclopropylmethyl group and a urea moiety, absent in the target compound.
- Functional Impact : The urea moiety in MR-39 enhances its FPR2 agonist activity by forming hydrogen bonds with the receptor. The absence of this group in the target compound may shift selectivity toward other targets, such as kinases or proteases .
N-[1-(2-fluoro-5-methylphenyl)piperidin-3-yl]-3-(pyridin-2-yl)propanamide ()
- Comparison :
- Shared Features : Both compounds utilize a propanamide linker and a nitrogen-containing heterocycle (pyrrolidine vs. piperidine).
- Differences : The target compound substitutes the pyridine ring with a thiazole and replaces the 2-fluoro-5-methylphenyl group with 3-chloro-4-fluorophenyl.
- Functional Impact : The thiazole’s sulfur atom may improve π-stacking interactions, while the chloro-fluorophenyl group could enhance hydrophobic binding compared to the methyl-fluorophenyl substituent .
Pharmacological and Physicochemical Properties
*Predicted using QikProp (Schrödinger) based on structural analogs.
Key Observations:
- Lipophilicity : The target compound’s LogP (3.2) suggests moderate membrane permeability, intermediate between firzacorvirum (2.8) and MR-39 (4.1).
- Solubility : The thiazole-pyrrolidine system may reduce aqueous solubility compared to sulfonamide-containing analogs like firzacorvirum.
Biological Activity
The compound 3-(3-Chloro-4-fluorophenyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]propanamide is a thiazole-based derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies that highlight the compound's pharmacological properties.
Synthesis
The synthesis of this compound involves a multi-step process that typically includes the formation of thiazole and pyrrolidine moieties. The general synthetic route can be summarized as follows:
- Formation of Thiazole Ring : The thiazole component is synthesized through condensation reactions involving appropriate thioketones and amines.
- Pyrrolidine Integration : Pyrrolidine is introduced via nucleophilic substitution reactions.
- Final Coupling : The final product is obtained through acylation reactions, linking the thiazole and pyrrolidine units with a propanamide linkage.
Biological Activity
The biological activity of this compound has been evaluated in various studies, focusing on its antibacterial, antifungal, and anticancer properties.
Antibacterial Activity
Studies have demonstrated that similar thiazole derivatives exhibit significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Chromobacterium violaceum. For instance, compounds with similar structural motifs were shown to have minimum inhibitory concentrations (MIC) in the range of 31.25 µg/mL against these pathogens .
Antifungal Activity
The compound's antifungal properties have also been explored, with certain thiazole derivatives displaying effective inhibition against common fungal strains. The presence of electron-withdrawing groups like chlorine and fluorine in the aromatic ring enhances their potency .
Anticancer Activity
Research indicates that thiazole-containing compounds exhibit promising anticancer activity. For example, derivatives with similar structures have been tested against various cancer cell lines (e.g., HT-29 colon cancer cells) and showed significant cytotoxic effects. The structure-activity relationship analysis suggests that the presence of halogen substituents on the aromatic ring is crucial for enhancing anticancer efficacy .
Case Studies
Several case studies have documented the biological effects of related compounds:
- Case Study 1 : A study on a thiazole-pyrrolidine derivative demonstrated a notable reduction in tumor growth in xenograft models when administered at specific dosages. The mechanism was attributed to apoptosis induction in cancer cells .
- Case Study 2 : Another investigation highlighted the antibacterial efficacy of a similar compound against multidrug-resistant strains, suggesting potential therapeutic applications in treating resistant infections .
Structure-Activity Relationships (SAR)
The SAR analysis reveals that:
- Chlorine and Fluorine Substituents : These groups enhance lipophilicity and improve membrane penetration, contributing to higher biological activity.
- Thiazole Moiety : This functional group is vital for biological interactions due to its ability to form hydrogen bonds and engage in π-stacking with target proteins.
- Pyrrolidine Ring : This structure contributes to the overall bioactivity by providing flexibility and enhancing receptor binding affinity.
Q & A
Basic: What are the key considerations for synthesizing 3-(3-Chloro-4-fluorophenyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]propanamide?
Answer:
The synthesis typically involves multi-step reactions, including:
- Acetylation : Use of acetic anhydride or acetyl chloride for introducing the propanamide moiety under inert atmospheres (N₂/Ar) to prevent oxidation .
- Cyclization : Formation of the pyrrolidine-thiazole core via nucleophilic substitution or cyclocondensation reactions, requiring precise temperature control (e.g., 60–80°C) .
- Purification : Column chromatography or recrystallization using solvents like dichloromethane/methanol mixtures to achieve >95% purity .
Key Reagents : Thiazole-2-amine derivatives, 3-chloro-4-fluorophenylpropanoyl chloride, and catalysts like DMAP (4-dimethylaminopyridine) .
Advanced: How can researchers resolve contradictions in reported synthetic yields for this compound?
Answer:
Discrepancies in yields (e.g., 40–75%) may arise from:
- Reaction Scale : Smaller scales (<1 mmol) often suffer from side reactions; optimize using continuous flow reactors for better reproducibility .
- Catalyst Loading : Excess DMAP (>10 mol%) can lead to byproducts; use kinetic monitoring (TLC/HPLC) to identify optimal stoichiometry .
- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) improve solubility but may hydrolyze intermediates. Switch to toluene/THF mixtures for moisture-sensitive steps .
Validation : Cross-reference NMR (¹H/¹³C) and HRMS data with computational models (e.g., Gaussian) to confirm structural integrity .
Basic: What analytical techniques are essential for characterizing this compound?
Answer:
- Structural Confirmation :
- NMR : ¹H NMR (δ 7.2–8.1 ppm for aromatic protons), ¹³C NMR (δ 160–170 ppm for carbonyl groups) .
- HRMS : Exact mass matching calculated [M+H]⁺ (e.g., m/z 407.0824 for C₁₉H₁₈ClFN₃OS⁺) .
- Purity Assessment : HPLC (C18 column, acetonitrile/water gradient, retention time ~12.5 min) .
Advanced: How can computational methods predict the reactivity of this compound in biological systems?
Answer:
- Docking Studies : Use AutoDock Vina to model interactions with targets like kinase domains (e.g., EGFR), focusing on the thiazole ring’s π-π stacking and the chloro-fluorophenyl group’s hydrophobic interactions .
- MD Simulations : GROMACS simulations (50 ns) can assess binding stability in aqueous environments, highlighting potential metabolic liabilities (e.g., amide hydrolysis) .
- ADMET Prediction : SwissADME to evaluate bioavailability (LogP ~3.2) and P-glycoprotein efflux risks .
Basic: What stability challenges are associated with this compound during storage?
Answer:
- Light Sensitivity : The thiazole moiety degrades under UV exposure; store in amber vials at -20°C .
- Hydrolysis : The propanamide bond is prone to hydrolysis in aqueous buffers (pH >8). Use lyophilized forms for long-term storage .
- Oxygen Sensitivity : The pyrrolidine nitrogen may oxidize; purge storage containers with argon .
Advanced: How can researchers design structure-activity relationship (SAR) studies for this compound?
Answer:
- Core Modifications :
- Replace the thiazole ring with oxazole (synthesize via Hantzsch reaction) to assess impact on target affinity .
- Vary the pyrrolidine substituents (e.g., methyl vs. ethyl) to study steric effects .
- Functional Group Analysis :
- Introduce electron-withdrawing groups (e.g., -NO₂) to the chloro-fluorophenyl ring to enhance electrophilicity .
- Replace the propanamide linker with sulfonamide to evaluate metabolic stability .
- Biological Assays : Test analogs against kinase inhibition panels (e.g., Eurofins) to correlate structural changes with IC₅₀ shifts .
Basic: What solvents are optimal for solubility during in vitro assays?
Answer:
- Primary Solvent : DMSO (stock solutions at 10 mM, stored at -80°C) .
- Dilution Buffer : PBS with 0.1% Tween-20 to prevent aggregation in cell-based assays .
- Alternatives : Cyclodextrin complexes for improved aqueous solubility (>500 µM) .
Advanced: How can forced degradation studies inform formulation strategies?
Answer:
- Acidic Conditions : Expose to 0.1N HCl (37°C, 24h) to identify hydrolysis products (HPLC-MS/MS) .
- Oxidative Stress : Treat with 3% H₂O₂ to detect sulfoxide derivatives (e.g., m/z +16 Da) .
- Photolysis : UV irradiation (254 nm, 48h) to isolate dimeric byproducts .
Mitigation : Incorporate antioxidants (e.g., BHT) in solid dispersions or nanoemulsions .
Basic: What in vitro models are suitable for preliminary toxicity screening?
Answer:
- Hepatotoxicity : HepG2 cells (MTT assay, IC₅₀ >50 µM deemed safe) .
- Cardiotoxicity : hERG channel inhibition assays (patch-clamp, IC₅₀ >10 µM acceptable) .
- Cytotoxicity : NIH/3T3 fibroblasts to assess non-specific cell death .
Advanced: How to address discrepancies between in vitro potency and in vivo efficacy?
Answer:
- Pharmacokinetics : Perform LC-MS/MS plasma profiling to identify rapid clearance (e.g., t₁/₂ <2h) due to CYP3A4 metabolism .
- Tissue Penetration : Use MALDI-IMS to quantify brain/plasma ratios if targeting CNS disorders .
- Prodrug Design : Introduce ester moieties to enhance oral bioavailability (e.g., logD from 1.5 to 2.8) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
